Cas no 55808-13-4 (Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester)

Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester structure
55808-13-4 structure
Product Name:Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester
CAS-nummer:55808-13-4
MF:C9H14N2O3
MW:198.219062328339
CID:350781
PubChem ID:13309592
Update Time:2025-04-19

Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid, [5-(1,1-dimethylethyl)-3-isoxazolyl]-, methyl ester
    • methyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
    • carbamic <wbr>
    • carboxazole
    • Methyl [5-(1,1-Dimethylethyl)-3-isoxazolyl]carbamate
    • Methyl 5-tert-Butyl-1,2-oxazol-3-ylcarbamate
    • Methyl-(5-tert-butyl-1,2-oxazol-3-yl)carbamat
    • Carboxazole [ISO]
    • SCHEMBL164064
    • methyl 5-t-butyl-3-isoxazolylcarbamate
    • Q27280140
    • DTXSID10204390
    • NS00127190
    • CARBAMIC ACID, N-(5-(1,1-DIMETHYLETHYL)-3-ISOXAZOLYL)-, METHYL ESTER
    • methyl 5-t-butyl-3-isoxazolyl-carbamate
    • UNII-HWU9B4W5EA
    • METHYL N-(5-TERT-BUTYL-3-ISOXAZOLYL)CARBAMATE
    • Z1267375856
    • 55808-13-4
    • ZGUYPJJFHYFLBV-UHFFFAOYSA-N
    • methyl N-(5-t-butyl-3-isoxazolyl)carbamate
    • HWU9B4W5EA
    • CARBAMIC ACID, (5-(1,1-DIMETHYLETHYL)-3-ISOXAZOLYL)-, METHYL ESTER
    • methyl (5-(tert-butyl)isoxazol-3-yl)carbamate
    • Inchi: 1S/C9H14N2O3/c1-9(2,3)6-5-7(11-14-6)10-8(12)13-4/h5H,1-4H3,(H,10,11,12)
    • InChI-sleutel: ZGUYPJJFHYFLBV-UHFFFAOYSA-N
    • LACHT: O1C(=CC(NC(=O)OC)=N1)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 198.10052
  • Monoisotopische massa: 198.10044231g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 3
  • Complexiteit: 213
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 64.4Ų

Experimentele eigenschappen

  • PSA: 64.36
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.